molecular formula C14H14Cl2N4OS B2384763 5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine CAS No. 477866-62-9

5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

Cat. No. B2384763
CAS RN: 477866-62-9
M. Wt: 357.25
InChI Key: HLLNUFBMUQUSDC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine” is a complex organic molecule. It contains several functional groups including a 1,2,4-triazine ring, a vinyl group, a methylsulfanyl group, and a 2,4-dichlorobenzyl group .

Scientific Research Applications

Environmental Remediation

The compound’s ability to interact with pollutants and heavy metals makes it relevant for environmental cleanup. It could be used in soil or water remediation processes to remove toxic contaminants.

Keep in mind that while these applications show promise, further research, safety assessments, and clinical trials are necessary to fully realize the compound’s potential. Always consult peer-reviewed literature for the most up-to-date information on its applications and limitations . If you need more detailed information on any specific field, feel free to ask!

properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4OS/c1-9-13(18-14(22-2)20-19-9)5-6-17-21-8-10-3-4-11(15)7-12(10)16/h3-7,17H,8H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLNUFBMUQUSDC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SC)C=CNOCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SC)/C=C/NOCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine

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